![molecular formula C20H16N4O2S B3015006 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 851095-80-2](/img/structure/B3015006.png)
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several distinct functional groups, including a tetrahydronaphthalene, an oxadiazole, and a benzothiazole . These groups are common in many pharmaceuticals and could suggest potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be best determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. The presence of various functional groups suggests that it could participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, stability, melting point, boiling point, and reactivity .Scientific Research Applications
Anticancer Activity
One of the primary scientific research applications of compounds similar to N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is in the field of anticancer therapy. For example, a study synthesized and evaluated oxadiazole derivatives for their anticancer effects on human lung adenocarcinoma and rat glioma cell lines. These compounds demonstrated promising cytotoxic effects and also inhibited Matrix metalloproteinases (MMPs), important for cancer progression (Özdemir et al., 2017).
Antimicrobial Activity
Another application is in antimicrobial research. A study synthesized novel derivatives of benzothiazole, which showed moderate to good inhibition against various pathogenic bacterial and fungal strains (Gilani et al., 2011).
Anti-inflammatory and Analgesic Activities
Compounds with structural similarities to this compound have also been investigated for their potential anti-inflammatory and analgesic activities. A study found that certain derivatives demonstrated promising results in in vivo assessments for these properties (Kumar et al., 2015).
Antidiabetic Potential
Explorations into the antidiabetic properties of similar compounds have also been conducted. A study synthesized and evaluated the in vitro antidiabetic activity of certain derivatives using the α-amylase inhibition assay (Lalpara et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-17(19-21-15-7-3-4-8-16(15)27-19)22-20-24-23-18(26-20)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTSTOBDGLEJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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